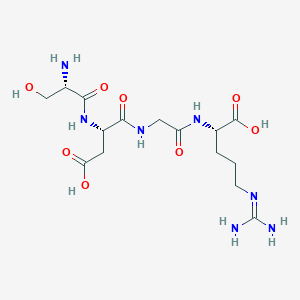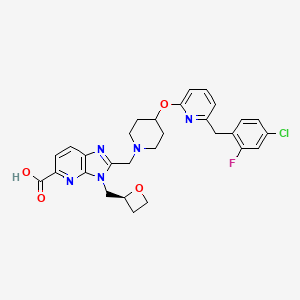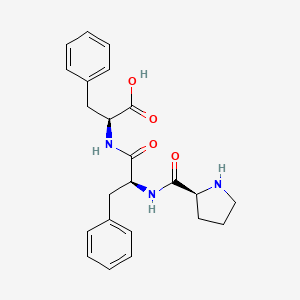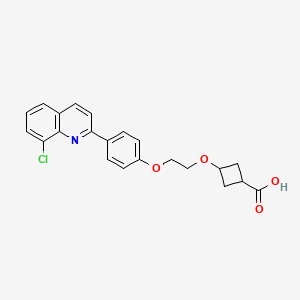
Hbv-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-16 is a chemical compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus infections. This compound is part of a class of molecules designed to inhibit the replication of the hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-16 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Hbv-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
Mechanism of Action
The mechanism of action of Hbv-IN-16 involves the inhibition of the hepatitis B virus polymerase enzyme, which is essential for viral replication. By binding to the active site of the enzyme, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps in controlling the infection.
Comparison with Similar Compounds
Hbv-IN-16 is compared with other similar compounds such as:
Lamivudine: An antiviral drug that also inhibits hepatitis B virus polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication through a different pathway.
Uniqueness
This compound stands out due to its high specificity for the hepatitis B virus polymerase enzyme and its potential to overcome resistance issues associated with other antiviral drugs. Its unique chemical structure allows for effective inhibition of viral replication with minimal side effects.
Similar Compounds
- Lamivudine
- Entecavir
- Tenofovir
- Adefovir
- Telbivudine
This compound represents a promising advancement in the treatment of hepatitis B virus infections, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Properties
Molecular Formula |
C22H20ClNO4 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-[2-[4-(8-chloroquinolin-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO4/c23-19-3-1-2-15-6-9-20(24-21(15)19)14-4-7-17(8-5-14)27-10-11-28-18-12-16(13-18)22(25)26/h1-9,16,18H,10-13H2,(H,25,26) |
InChI Key |
UNCSQDWDDTUMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4Cl)C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


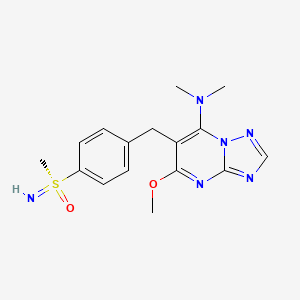
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
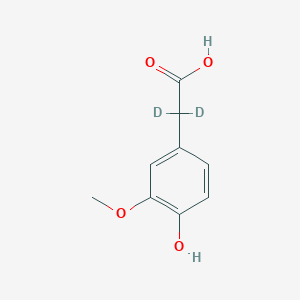
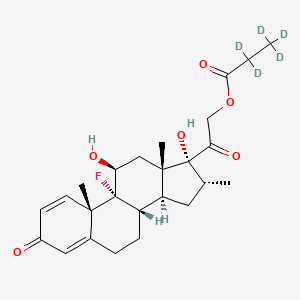
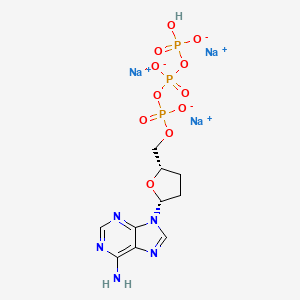
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)


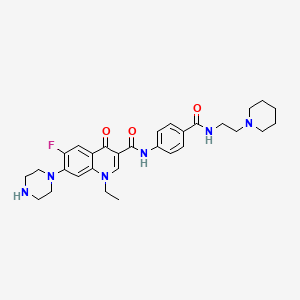
![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
